

Assessing the Purity of Commercially Available Fosfructose (Fructose 1,6-bisphosphate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fosfructose

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Fosfructose, chemically known as Fructose 1,6-bisphosphate, is a pivotal intermediate in the glycolysis metabolic pathway and a critical reagent in various biochemical and pharmaceutical research applications. The purity of commercially available **Fosfructose** is of paramount importance as impurities can significantly impact experimental outcomes, leading to erroneous data and conclusions. This guide provides an objective comparison of the purity of **Fosfructose** from various commercial suppliers, supported by experimental data and detailed analytical methodologies.

Comparative Purity of Commercial Fosfructose

The purity of Fructose 1,6-bisphosphate can vary between suppliers and even between different batches from the same supplier. The data presented below has been compiled from publicly available Certificates of Analysis and product specifications. It is crucial for researchers to request lot-specific Certificates of Analysis for the most accurate and up-to-date purity information.

Supplier	Product Form	Stated Purity	Analytical Method
Sigma-Aldrich	D-Fructose 1,6-bisphosphate trisodium salt hydrate	≥98% ^[1]	Thin Layer Chromatography (TLC) ^[1]
Sigma-Aldrich	D-Fructose 1,6-bisphosphate tetra(cyclohexylammonium) salt	≥95% (anhydrous basis)	Enzymatic Assay
Thermo Scientific Chemicals	D-Fructose 1,6-bisphosphate trisodium salt octahydrate	98%	Not Specified
BOC Sciences (via ECHEMI)	D-fructose 1,6-bis(dihydrogen phosphate)	99% (Pharmacy Grade)	Not Specified
Wuhan Senwayer Century Chemical Co.,Ltd. (via ECHEMI)	D-fructose 1,6-bis(dihydrogen phosphate)	99% (Pharmacy Grade)	Not Specified
Shaanxi Dideu Medichem Co. Ltd. (via ECHEMI)	D-fructose 1,6-bis(dihydrogen phosphate)	98% (Pharmacy Grade)	Not Specified

Experimental Protocols for Purity Assessment

Accurate determination of **Fosfructose** purity requires robust analytical methods. The following are detailed protocols for two common and effective methods: High-Performance Liquid Chromatography (HPLC) and Enzymatic Assay.

High-Performance Liquid Chromatography (HPLC) Method

This method allows for the separation and quantification of Fructose 1,6-bisphosphate from its potential impurities, such as fructose 6-phosphate and inorganic phosphate.

1. Instrumentation and Columns:

- HPLC system with a Charged Aerosol Detector (CAD) or a Refractive Index Detector (RID).
- Column: Newcrom B, 4.6 x 150 mm, 3 μ m, 100 Å, dual-ended[2].

2. Reagents and Mobile Phase:

- Acetonitrile (MeCN), HPLC grade.
- Deionized water (H₂O).
- Ammonium formate (AmFm).
- Mobile Phase: A mixture of MeCN/H₂O (10/90%) with 20 mM AmFm, adjusted to pH 3.0[2].

3. Standard Preparation:

- Prepare a stock solution of Fructose 1,6-bisphosphate reference standard of known purity in the mobile phase.
- Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 mg/mL to 2 mg/mL.

4. Sample Preparation:

- Accurately weigh and dissolve the commercially available Fructose 1,6-bisphosphate sample in the mobile phase to a known concentration within the calibration range.
- Filter the sample solution through a 0.22 μ m syringe filter before injection.

5. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min[2].
- Injection Volume: 10 μ L.
- Column Temperature: Ambient.

- Detector: CAD or RID.

6. Data Analysis:

- Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
- Determine the concentration of Fructose 1,6-bisphosphate in the sample by interpolating its peak area on the calibration curve.
- Calculate the purity of the sample as follows: $\text{Purity (\%)} = (\text{Concentration from HPLC} / \text{Initial weighed concentration}) \times 100$

Enzymatic Assay Method

This assay is based on the specific enzymatic conversion of Fructose 1,6-bisphosphate and the subsequent spectrophotometric measurement of a reaction product.

1. Principle: Fructose 1,6-bisphosphate is hydrolyzed by fructose-1,6-bisphosphatase to fructose 6-phosphate. Fructose 6-phosphate is then isomerized to glucose 6-phosphate by phosphoglucose isomerase. Finally, glucose 6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of Fructose 1,6-bisphosphate present.

2. Reagents:

- Glycine Buffer (100 mM, pH 9.5 at 25°C).
- D-Fructose 1,6-diphosphate solution (41 mM).
- Manganese Chloride solution (51 mM).
- β -Nicotinamide adenine dinucleotide phosphate, oxidized form (β -NADP) solution (12 mM).
- Phosphoglucose Isomerase (PGI) enzyme solution (700 units/mL).
- Glucose-6-Phosphate Dehydrogenase (G-6-PDH) enzyme solution (300 units/mL).

- Fructose-1,6-diphosphatase (FDP) enzyme solution (1.5 - 3.0 units/mL).

3. Assay Procedure:

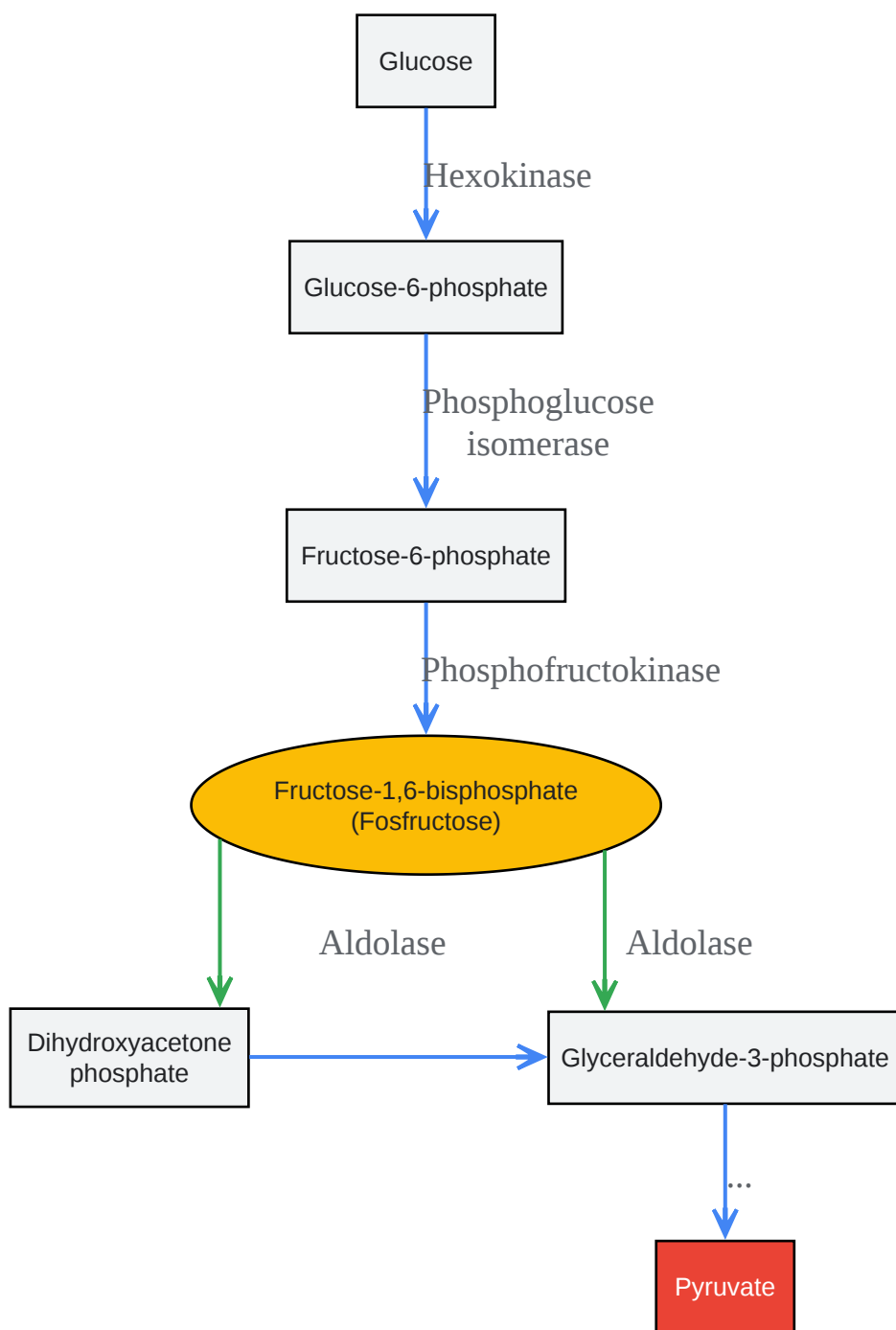
- Prepare a reaction mixture containing the glycine buffer, manganese chloride solution, and β -NADP solution.
- Add the PGI and G-6-PDH enzyme solutions.
- Pipette the reaction mixture into cuvettes and incubate at 25°C for a few minutes to reach thermal equilibrium.
- Add the Fructose 1,6-bisphosphate sample solution to initiate the reaction.
- Monitor the increase in absorbance at 340 nm for approximately 5-10 minutes.
- After the initial rate is recorded, add the FDP enzyme solution to the cuvette and continue to monitor the absorbance at 340 nm until the reaction is complete.

4. Calculation of Purity:

- Calculate the change in absorbance (ΔA) before and after the addition of the FDP enzyme.
- Use the molar extinction coefficient of NADPH ($6220 \text{ L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$) to calculate the concentration of Fructose 1,6-bisphosphate in the sample.
- $\text{Purity (\%)} = [(\text{Calculated concentration} \times \text{Dilution factor}) / \text{Initial weighed concentration}] \times 100$

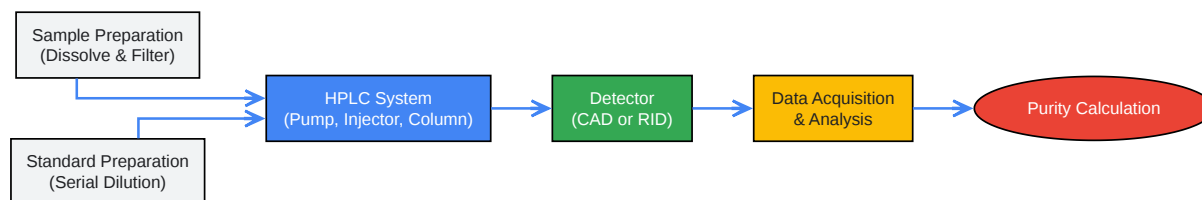
Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and the analytical processes, the following diagrams have been generated using Graphviz (DOT language).



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Caption: Glycolysis pathway highlighting the central role of Fructose-1,6-bisphosphate.



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Caption: Experimental workflow for HPLC-based purity assessment of **Fosfructose**.

In conclusion, the purity of commercially available **Fosfructose** (Fructose 1,6-bisphosphate) is a critical factor for reliable research outcomes. While suppliers generally provide products of high purity, it is advisable for researchers to perform their own quality control using robust analytical methods such as HPLC and enzymatic assays. The detailed protocols and comparative data in this guide serve as a valuable resource for selecting and verifying the purity of **Fosfructose** for scientific and developmental applications.

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References

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